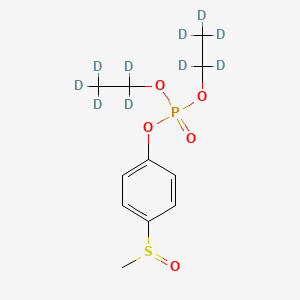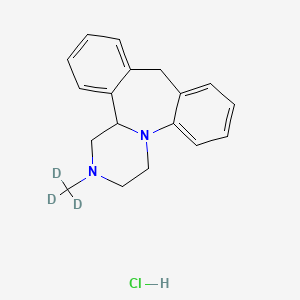
Fensulfothion Oxon-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fensulfothion-oxon-d10 is a deuterium-labeled derivative of Fensulfothion oxon, an organophosphorus compound. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. The incorporation of stable heavy isotopes like deuterium into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fensulfothion-oxon-d10 involves the deuteration of Fensulfothion oxonThe exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Fensulfothion-oxon-d10 involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of specialized equipment and reagents to facilitate the deuteration process. The final product is then purified and tested for quality assurance before being made available for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Fensulfothion-oxon-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxon group back to the parent thiophosphate.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are typically employed.
Major Products
The major products formed from these reactions include Fensulfothion sulfoxide, Fensulfothion sulfone, and various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Fensulfothion-oxon-d10 is widely used in scientific research for various applications:
Chemistry: It serves as a tracer in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: The compound is used in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: In pharmaceutical research, it helps in the development of new drugs by providing insights into drug metabolism and pharmacokinetics.
Industry: The compound is used in the development of pesticides and other agrochemicals.
Wirkmechanismus
Fensulfothion-oxon-d10 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. This mechanism is similar to that of other organophosphorus compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fensulfothion oxon: The non-deuterated form of Fensulfothion-oxon-d10.
Fensulfothion oxon sulfone: Another derivative of Fensulfothion oxon with a sulfone group.
Fenthion oxon: A related organophosphorus compound with similar properties.
Uniqueness
Fensulfothion-oxon-d10 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise quantitation in analytical studies. This makes it a valuable tool in drug development and other scientific research fields .
Eigenschaften
Molekularformel |
C11H17O5PS |
|---|---|
Molekulargewicht |
302.35 g/mol |
IUPAC-Name |
(4-methylsulfinylphenyl) bis(1,1,2,2,2-pentadeuterioethyl) phosphate |
InChI |
InChI=1S/C11H17O5PS/c1-4-14-17(12,15-5-2)16-10-6-8-11(9-7-10)18(3)13/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
InChI-Schlüssel |
GNTVZNNILZKEIB-IZUSZFKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC1=CC=C(C=C1)S(=O)C)OC([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)






![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)
